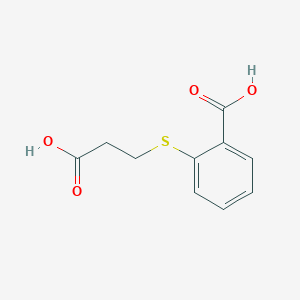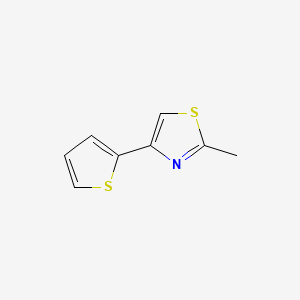
2-Methyl-4-(2-thienyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(2-thienyl)-1,3-thiazole (MTT) is an organic compound that belongs to the thiazole family. It is a heterocyclic aromatic compound that has been studied extensively due to its potential applications in the fields of biology and chemistry. MTT has been used in a variety of scientific research applications, including in vivo and in vitro studies, as well as for biochemical and physiological effects. The compound has been found to have a variety of biological activities, such as anti-inflammatory, anti-bacterial, and anti-tumor effects.
Aplicaciones Científicas De Investigación
1. Synthesis of Quinazolinone and Quinazoline Derivatives The compound “2-Methyl-4-(2-thienyl)-1,3-thiazole” is used in the synthesis of quinazolinone and quinazoline derivatives . These derivatives have received significant attention due to their distinct biopharmaceutical activities. They are considered as noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Antifungal Activity
The compound has been used in the synthesis of new thieno[2,3-b]pyridines incorporating quinazoline or benzimidazole moiety . These newly synthesized compounds have shown promising antifungal activity .
Antibacterial Activity
Quinazoline and quinazolinone derivatives, which can be synthesized using “2-Methyl-4-(2-thienyl)-1,3-thiazole”, have shown a wide range of biological activities including antibacterial activity .
Anti-inflammatory Activity
Quinazoline and quinazolinone derivatives have also shown anti-inflammatory activity . This makes “2-Methyl-4-(2-thienyl)-1,3-thiazole” a valuable compound in the research and development of new anti-inflammatory drugs .
Anticancer Activity
The compound is used in the synthesis of molecules that have shown anticancer activity . This opens up possibilities for the development of new anticancer drugs .
Anticonvulsant Activity
Quinazoline and quinazolinone derivatives, which can be synthesized using “2-Methyl-4-(2-thienyl)-1,3-thiazole”, have shown anticonvulsant activity . This makes the compound a valuable resource in the research and development of new anticonvulsant drugs .
Propiedades
IUPAC Name |
2-methyl-4-thiophen-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS2/c1-6-9-7(5-11-6)8-3-2-4-10-8/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILMKDNBZMYHDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352813 |
Source


|
| Record name | 2-methyl-4-(2-thienyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21036-67-9 |
Source


|
| Record name | 2-methyl-4-(2-thienyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

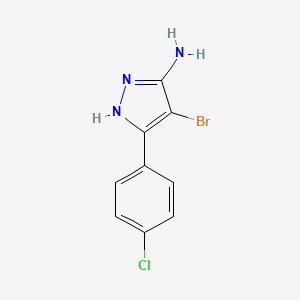
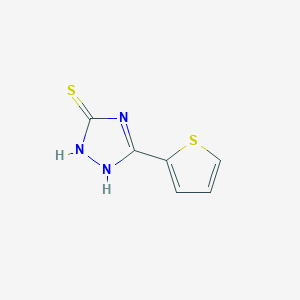
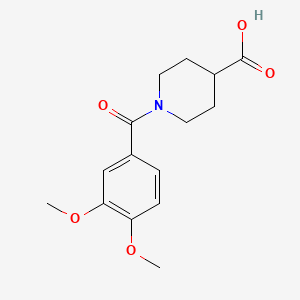

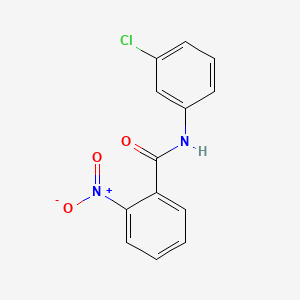

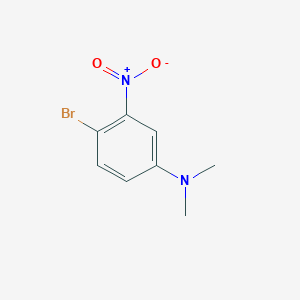
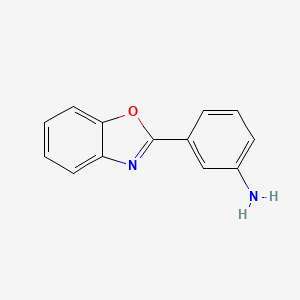
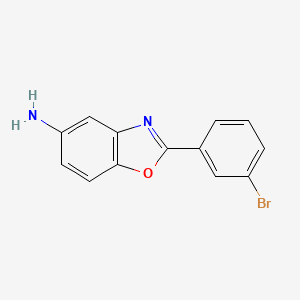

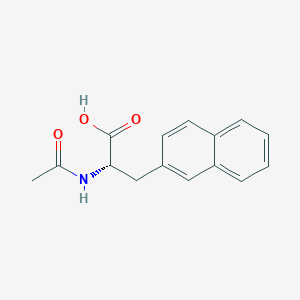
![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)

